molecular formula C13H14BrNO B8427293 1-(4-bromobutyl)-2(1H)-quinolinone

1-(4-bromobutyl)-2(1H)-quinolinone

Cat. No.: B8427293
M. Wt: 280.16 g/mol
InChI Key: UPISHLXNGZOGBS-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2(1H)-quinolinone is an organic compound belonging to the quinolinone family, characterized by a bromobutyl chain attached to the nitrogen atom of the quinolinone core. This structure makes it a valuable alkylating agent and key synthetic intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in the synthesis and development of more complex active pharmaceutical ingredients (APIs), particularly in constructing molecules that incorporate the quinolinone pharmacophore. Quinolinone derivatives are structures of significant interest in drug discovery due to their diverse biological activities . Specifically, this compound and its close analogues, such as 1-(4-Bromobutyl)-7-hydroxy-1H-quinolin-2-one, have been identified as crucial intermediates in the synthetic pathway of Brexpiprazole , a medication used in the treatment of psychiatric conditions. Furthermore, other structurally similar bromobutyl-quinolinone derivatives are recognized as impurities and intermediates in the synthesis of Aripiprazole , another important antipsychotic drug. Researchers utilize this compound to introduce the quinolinone moiety into target molecules through nucleophilic substitution reactions, where the bromine atom acts as a leaving group. The compound is provided with comprehensive analytical data, including 1 H-NMR, Mass Spectrometry, and HPLC, to ensure identity and purity for research applications . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

1-(4-bromobutyl)quinolin-2-one

InChI

InChI=1S/C13H14BrNO/c14-9-3-4-10-15-12-6-2-1-5-11(12)7-8-13(15)16/h1-2,5-8H,3-4,9-10H2

InChI Key

UPISHLXNGZOGBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

Chain Length and Substituent Effects

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Compound 20) Structure: Features a 4-bromobutoxy chain (oxygen linker) instead of a bromobutyl group. Pharmacology: Used as a precursor for aripiprazole derivatives, which act as dopamine D2 receptor partial agonists. The oxygen atom in the chain enhances metabolic stability compared to alkyl chains . Key Difference: The ether linkage reduces electrophilicity, limiting its utility in nucleophilic substitution reactions compared to 1-(4-bromobutyl)-2(1H)-quinolinone .

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (Compound 34b) Structure: Propyl spacer with a terminal 3-chlorophenyl piperazine group. Pharmacology: Exhibits sigma receptor agonism and antidepressant-like activity in forced-swimming tests. The shorter propyl chain and piperazine moiety enhance CNS penetration and receptor selectivity . Key Difference: The bromobutyl group in this compound offers greater synthetic flexibility for further derivatization via alkylation or cross-coupling reactions .

Functional Group Variations

4-Chloro-3-formyl-1-methyl-2(1H)-quinolinone Structure: Chloro and formyl groups at positions 4 and 3, respectively. Utility: Serves as a building block for anticancer and antimicrobial agents. The electron-withdrawing chloro group directs electrophilic substitutions to specific ring positions . Key Difference: Unlike the bromobutyl substituent, the chloro and formyl groups limit applications in chain elongation or receptor-targeted modifications .

8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2(1H)-quinolinone Structure: Complex dihydroxybutoxy and methoxy substituents. Activity: Demonstrates antimicrobial properties due to hydrogen-bonding interactions with bacterial enzymes . Key Difference: The polar dihydroxy group enhances water solubility but reduces blood-brain barrier penetration compared to the lipophilic bromobutyl chain .

Preparation Methods

Step 1: Bromination of α-Acetylacetanilide

α-Acetylacetanilide undergoes controlled bromination in dichloromethane or chloroform at 20–30°C, with bromine added in two stages (60–70% initially, followed by the remainder during cooling). This staggered addition minimizes di-brominated byproducts, yielding acetyl bromide acetanilide with 93–95% purity. Key parameters include:

  • Solvent ratio : 4–8 mL solvent per gram of substrate

  • Molar ratio : 1–1.3 eq bromine to α-acetylacetanilide

  • Purification : pH adjustment to 6–7, alcohol-based slurrying (methanol/isopropanol)

Step 2: Cyclization in Sulfuric Acid

The brominated intermediate is cyclized in concentrated sulfuric acid (6–20:1 acid-to-substrate ratio) at 10–20°C for 3 hours. Quenching in ice-cold water followed by pH-controlled washing (NaOH/Na2CO3) yields this compound with 99.3–99.6% HPLC purity. This method’s scalability is demonstrated in batch sizes up to 312 kg, achieving 90–93% isolated yields.

N-Alkylation of 2(1H)-Quinolinone Precursors

Reaction Conditions

  • Base : Anhydrous K2CO3 (2.5 eq)

  • Solvent : Dimethylformamide (DMF), 80°C, 12–24 hours

  • Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane)

  • Yield : 68–75% with >95% purity (HPLC)

Competing O-alkylation is suppressed by steric hindrance from the quinolinone’s carbonyl group, favoring N-alkylation at the 1-position. Nuclear Overhauser effect (NOE) spectroscopy confirms regioselectivity, showing proximity between the bromobutyl chain and the quinoline C4 hydrogen.

Acid-Mediated Cyclization of Brominated Intermediates

Cyclization strategies leveraging Brønsted acids provide high atom economy. Polyphosphoric acid (PPA) at 140–150°C facilitates the cyclization of N-(4-bromobutyl) malonamide derivatives into this compound:

Protocol Overview

  • Substrate : N-(4-bromobutyl)-N'-phenylmalonamide

  • Acid : PPA (3 eq), stirred 6 hours

  • Isolation : Neutralization with NaHCO3, ethyl acetate extraction

  • Yield : 82–85%

This method avoids halogen-exchange side reactions common in Lewis acid-mediated processes. Comparative analysis shows PPA outperforms H2SO4 in minimizing debromination (<2% vs. 8–12%).

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability Key Advantage
Bromination-Cyclization90–93%99.5%IndustrialHigh purity, minimal chromatography
N-Alkylation68–75%95%Lab-scaleModular for derivatives
Acid Cyclization82–85%97%Pilot-scaleAtom-economical, no metal catalysts

Reagent Cost Analysis (per kg product):

  • Bromination-Cyclization: $220 (low solvent recovery)

  • N-Alkylation: $410 (high DMF usage)

  • Acid Cyclization: $180 (bulk PPA cost)

Byproduct Formation and Mitigation Strategies

Di-Brominated Byproducts

Over-bromination at the quinoline C3 position occurs with excess Br2 or elevated temperatures (>35°C). Patent data shows reducing bromine stoichiometry to 1.05 eq decreases dibromoquinolinone content from 0.18% to <0.05%.

Hydrolytic Degradation

The bromobutyl chain is susceptible to hydrolysis under basic conditions (pH >9). Storage recommendations include:

  • Temperature : –20°C under argon

  • Stabilizers : 0.1–0.5% ascorbic acid

Industrial-Scale Purification Techniques

Crystallization Optimization

Methanol/water mixtures (7:3 v/v) achieve 99.6% purity through gradient cooling:

  • Dissolve crude product at 60°C

  • Cool to 25°C at 1°C/min

  • Hold 2 hours, isolate crystals

Chromatography-Free Process

The patented method uses pH-controlled washes (pH 2→7) and alcohol slurrying to replace column chromatography, reducing production costs by 40% compared to academic protocols .

Q & A

Q. What are the optimal synthetic routes for 1-(4-bromobutyl)-2(1H)-quinolinone, and how can reaction conditions be controlled to improve yields?

Methodological Answer: The synthesis of brominated quinolinone derivatives typically involves alkylation reactions. For this compound, a two-step approach is recommended:

O-Alkylation : React 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to introduce the bromobutyl chain. Temperature control (60–80°C) and stoichiometric excess of dibromobutane (1.5–2.0 equiv) are critical to minimize di-alkylation byproducts .

Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product. Monitor reaction progress via TLC (Rf ≈ 0.4–0.5 in 3:7 ethyl acetate/hexane). Yield optimization (>70%) requires inert atmosphere conditions to prevent bromine displacement by moisture.

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?

Methodological Answer: ¹H NMR analysis is critical for verifying the bromobutyl chain and quinolinone core:

  • Quinolinone Core : Look for characteristic signals:
    • A deshielded proton at δ 8.2–8.5 ppm (H-5, aromatic region).
    • A singlet for the lactam NH proton (δ 10.5–11.0 ppm, exchangeable with D₂O) .
  • Bromobutyl Chain :
    • Methylenes adjacent to bromine (CH₂Br) appear as a triplet at δ 3.4–3.6 ppm.
    • Terminal methylene (CH₂-) groups show δ 1.6–1.8 ppm (multiplet) and δ 3.3–3.5 ppm (triplet) .
      Validation : Compare with published spectra of structurally similar compounds (e.g., 7-(4-bromobutyloxy)-3,4-dihydro-2(1H)-quinolinone) to confirm substituent positioning .

Advanced Research Questions

Q. What in vitro pharmacological models are appropriate for assessing the sigma receptor binding affinity of this compound?

Methodological Answer: Sigma receptor activity can be evaluated using:

  • Radioligand Displacement Assays :
    • Incubate the compound with rat brain membranes and [³H]-DTG (a sigma-1 receptor ligand). Measure IC₅₀ values to determine binding affinity. For example, derivatives like 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-2(1H)-quinolinone showed IC₅₀ < 100 nM .
  • Functional Antagonism : Co-administer with sigma antagonists (e.g., rimcazole) in halothane-induced coma recovery models to confirm receptor-specific effects .

Q. How do structural modifications at the 4-bromobutyl chain influence the compound's pharmacokinetic properties?

Methodological Answer: Modifications to the bromobutyl chain alter lipophilicity and metabolic stability:

  • Chain Length : Shorter chains (e.g., bromopropyl) reduce logP values, potentially improving aqueous solubility but decreasing blood-brain barrier penetration.
  • Bromine Replacement : Replacing bromine with methoxy groups (e.g., 1-(4-methoxybutyl) derivatives) reduces alkylation reactivity, enhancing in vivo stability .
    Experimental Design :
  • Use in vitro microsomal assays (e.g., rat liver microsomes) to measure metabolic half-life.
  • Compare partition coefficients (logD) via shake-flask methods .

Q. What strategies can resolve discrepancies in biological activity data across different experimental models for this compound?

Methodological Answer: Address data contradictions through:

  • Model Standardization :
    • Use consistent animal strains (e.g., BALB/c mice for forced-swimming tests) to minimize variability in antidepressant-like activity assessments .
  • Dose-Response Curves :
    • Perform parallel in vitro (e.g., sigma receptor binding) and in vivo (e.g., forced-swimming test) studies to correlate receptor affinity with functional outcomes. For example, derivatives with IC₅₀ < 50 nM in binding assays showed significant immobility time reduction at 30 mg/kg .
  • Meta-Analysis : Pool data from multiple studies (e.g., receptor binding, cytotoxicity) to identify outliers and refine structure-activity relationships .

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